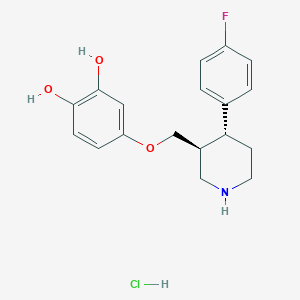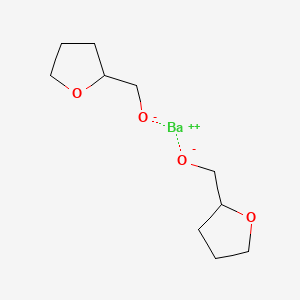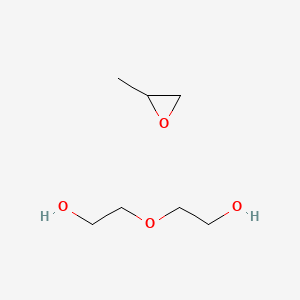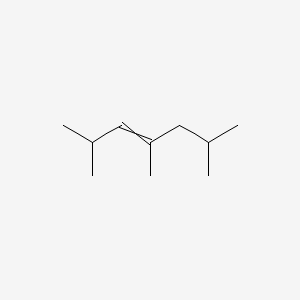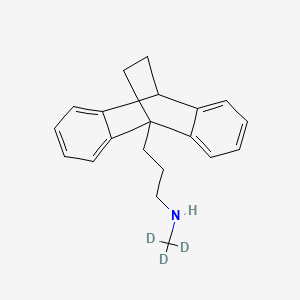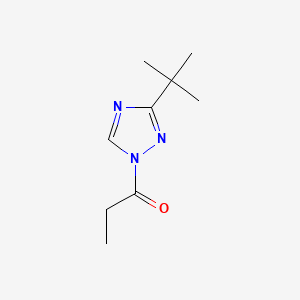
1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propan-1-one is a chemical compound with the molecular formula C9H15N3O It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propan-1-one typically involves the reaction of tert-butyl hydrazine with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with metal ions makes it valuable in the development of new catalytic systems.
Biology: This compound has potential applications in the design of bioactive molecules and pharmaceuticals. Its triazole ring is a common motif in drug design due to its stability and ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, or anticancer agent. The unique structure of the triazole ring allows for interactions with various biological pathways.
Mécanisme D'action
The mechanism of action of 1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or chemical effects .
Comparaison Avec Des Composés Similaires
1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propan-1-one can be compared with other similar compounds, such as:
1H-1,2,4-Triazole: A simpler triazole compound with similar chemical properties but lacking the propionyl and tert-butyl groups.
1-Propionyl-3-methyl-1H-1,2,4-triazole: Similar to this compound but with a methyl group instead of a tert-butyl group.
3-tert-Butyl-1H-1,2,4-triazole: Lacks the propionyl group but retains the tert-butyl group, offering different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
132408-63-0 |
|---|---|
Formule moléculaire |
C9H15N3O |
Poids moléculaire |
181.239 |
Nom IUPAC |
1-(3-tert-butyl-1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C9H15N3O/c1-5-7(13)12-6-10-8(11-12)9(2,3)4/h6H,5H2,1-4H3 |
Clé InChI |
YCYJZABIYWDBJU-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C=NC(=N1)C(C)(C)C |
Synonymes |
1H-1,2,4-Triazole, 3-(1,1-dimethylethyl)-1-(1-oxopropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


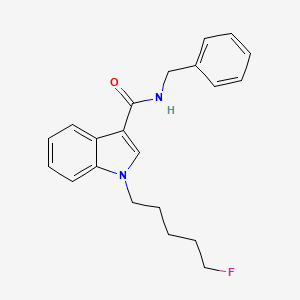
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B593059.png)
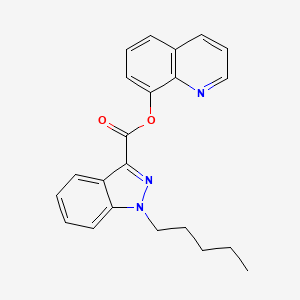
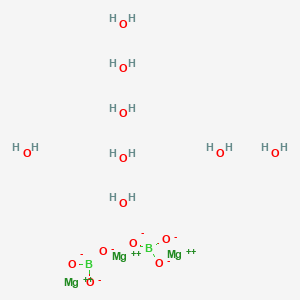
![sodium;4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(N-methyl-3-sulfoanilino)phenyl]methyl]-2-methoxybenzenesulfonate](/img/structure/B593068.png)



